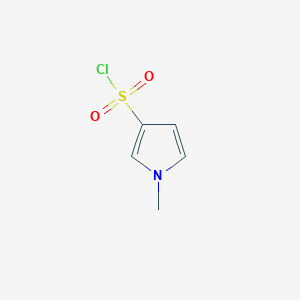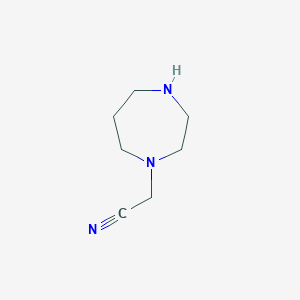
2-Amino-1-(3,4-difluorofenil)etanol
Descripción general
Descripción
“2-Amino-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9F2NO . It is used in biochemical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 has been described . This process involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) and demonstrates the potential of biocatalytic processes in the synthesis of such compounds .
Molecular Structure Analysis
The molecular weight of “2-Amino-1-(3,4-difluorophenyl)ethanol” is 173.16 . The InChI code for this compound is 1S/C8H9F2NO/c9-7-2-1-6 (5-8 (7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3,4-difluorophenyl)ethanol” include a molecular weight of 173.16 . It is typically stored at room temperature .
Aplicaciones Científicas De Investigación
Intermedio para el fármaco Ticagrelor
(1S)-2-cloro-1-(3, 4-difluorofenil) etanol ((S)-CFPL) es un intermedio para el fármaco ticagrelor, y se fabrica mediante enfoques químicos . Ticagrelor es el primer antagonista reversible del receptor P2Y12 que recibió autorización de comercialización por parte de la Comisión Europea en 2010 y fue aprobado por la FDA en 2011 para la prevención de eventos aterotrombóticos en pacientes adultos con síndromes coronarios agudos .
Solución biocatalítica para (S)-CFPL
Para desarrollar una solución biocatalítica para (S)-CFPL, se volvió a analizar un inventario de quetorreductasas de Chryseobacterium sp. CA49, y se encontró que ChKRED20 cataliza la reducción del precursor de la cetona . Este proceso ha hecho contribuciones sustanciales a la fabricación industrial de intermedios farmacéuticos quirales a lo largo de los años debido a la excelente quimio-, regio- y enantio-selectividad, alta productividad y la naturaleza ecológica del proceso .
Síntesis de un nuevo derivado de 1,3,4-tiadiazol
Se sintetizó un nuevo derivado de 1,3,4-tiadiazol que contiene 3-mercaptobutan-2-ona y porciones de quinazolin-4-ona mediante el acoplamiento de 2-amino-1,3,4-tiadiazol-5-(3-mercaptobutan-2-ona) con 2-Fenil-4H-3,1-benzoxazin-4-ona en una porción de molécula . Este compuesto presenta formas tautoméricas ceto-enólicas en disolventes con diferentes porcentajes dependiendo de la polaridad del disolvente .
Propiedades antibacterianas
Se ha informado que el compuesto tiene potentes propiedades antibacterianas . El mecanismo de eflujo es una obra maestra en el arsenal bacteriano que ha frustrado el desarrollo de nuevos antibióticos .
Direcciones Futuras
The future directions of research on “2-Amino-1-(3,4-difluorophenyl)ethanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of engineered ketoreductases with improved thermostability and activity for making bulky atorvastatin precursors has been reported .
Propiedades
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWXUGRWAXKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588049 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10145-04-7 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
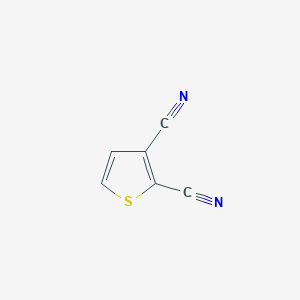





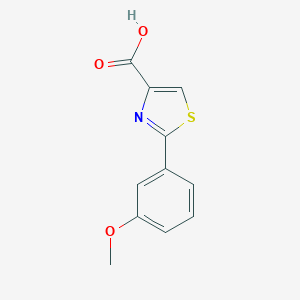
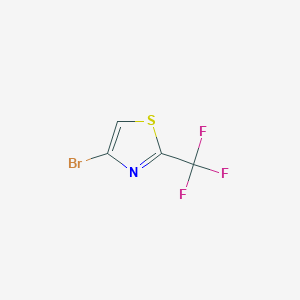
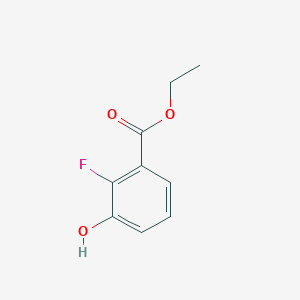
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
